molecular formula C11H19NSi B067163 Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-22-4

Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)

Cat. No. B067163
M. Wt: 193.36 g/mol
InChI Key: KYLXMVSQYUCVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research due to its unique properties and applications. This compound is also known as 5-ethyl-2-(trimethylsilylmethyl)pyridine, and its chemical formula is C10H19NSi.

Mechanism Of Action

The mechanism of action of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not fully understood. However, it is believed that this compound acts as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. This allows it to form coordination complexes with metal ions and other Lewis acids.

Biochemical And Physiological Effects

Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also volatile and can cause irritation to the eyes, skin, and respiratory system.

Advantages And Limitations For Lab Experiments

The advantages of using pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in lab experiments include its high reactivity, low toxicity, and easy availability. However, its limitations include its volatility, which can make it difficult to handle, and its high cost compared to other reagents.

Future Directions

There are several future directions for the use of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One area of interest is its potential use as a catalyst in organic reactions. Another area of interest is its use as a ligand in coordination chemistry. Additionally, further studies are needed to understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 5-ethyl-2-pyridinemethanol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) with a yield of around 70%.

Scientific Research Applications

Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has many applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of heterocyclic compounds. This compound is also used as a ligand in coordination chemistry and as a catalyst in various reactions such as cross-coupling reactions.

properties

CAS RN

176643-22-4

Product Name

Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

(5-ethylpyridin-2-yl)methyl-trimethylsilane

InChI

InChI=1S/C11H19NSi/c1-5-10-6-7-11(12-8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3

InChI Key

KYLXMVSQYUCVKJ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C[Si](C)(C)C

Canonical SMILES

CCC1=CN=C(C=C1)C[Si](C)(C)C

synonyms

Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

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